molecular formula C44H22Br8N4 B15225419 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin

Cat. No.: B15225419
M. Wt: 1245.9 g/mol
InChI Key: PSJNOIHMGUCESS-UHFFFAOYSA-N
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Description

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin (hereafter referred to as Br8TPP) is a β-octabrominated, meso-tetraphenyl-substituted porphyrin derivative. Its structure features eight bromine atoms at the β-pyrrolic positions and four phenyl groups at the meso positions, resulting in significant steric and electronic modulation of the porphyrin macrocycle. Bromine’s electron-withdrawing nature induces a nonplanar distortion in the porphyrin ring, often leading to saddle-shaped conformations due to steric crowding . This distortion profoundly impacts its photophysical properties, reactivity, and solubility. Br8TPP and its metal complexes (e.g., Cu, Mn) are studied for applications in photodynamic therapy, J-aggregate formation, and catalysis, leveraging its red-shifted absorption spectra and tunable redox behavior .

Properties

Molecular Formula

C44H22Br8N4

Molecular Weight

1245.9 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin

InChI

InChI=1S/C44H22Br8N4/c45-29-31(47)39-26(22-15-7-2-8-16-22)41-33(49)35(51)43(55-41)28(24-19-11-4-12-20-24)44-36(52)34(50)42(56-44)27(23-17-9-3-10-18-23)40-32(48)30(46)38(54-40)25(37(29)53-39)21-13-5-1-6-14-21/h1-20,53,56H

InChI Key

PSJNOIHMGUCESS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C(=C(C4=NC(=C(C5=C(C(=C(N5)C(=C6C(=C(C2=N6)Br)Br)C7=CC=CC=C7)Br)Br)C8=CC=CC=C8)C(=C4Br)Br)C9=CC=CC=C9)N3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin typically involves the bromination of tetraphenylporphyrin. One common method is the reaction of tetraphenylporphyrin with bromine in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until the desired level of bromination is achieved .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Metallation and Demetalation

H₂[Br₈TPP] readily coordinates with transition metals. For example, Cr(III) derivatives are synthesized by refluxing H₂[Br₈TPP] with CrCl₃·6H₂O in DMF at 120°C for 24 hours. The resulting Cr(OBTPP)Cl exhibits a magnetic moment of 3.79 BM, consistent with a high-spin d³ configuration . Demetalation occurs under mild acidic conditions (e.g., H₂S in trifluoroacetic acid (TFA)), which cleaves the metal-nitrogen bonds without degrading the porphyrin macrocycle .

Metallation Data

CompoundMetal Content (Calc./Exp.)Magnetic Moment (BM)
Cr(OBTPP)Cl4.60% (4.32%)3.79
Cu(OBTPP)6.24% (6.28%)Diamagnetic

Protonation and Aggregation Behavior

In acidic media (e.g., HCl), H₂[Br₈TPP] undergoes protonation at the pyrrolic nitrogens, forming H₄[Br₈TPP]²⁺. This induces J-aggregation, characterized by a bathochromic shift in the Q-band (Δλ ≈ 50 nm) and a sharp absorption peak at 720 nm. Aggregation kinetics follow a power-law dependence on HCl concentration (k₀ ∝ [HCl]⁻⁸.⁹⁷), suggesting cooperative protonation precedes self-assembly .

Aggregation Parameters

ParameterValue
Absorption λₘₐₓ720 nm (aggregate)
Rate Constant (k₀)(1.48 ± 0.11) × 10⁻⁴ s⁻¹
Activation Energy60–80 kJ/mol (estimated)

Supramolecular Interactions

H₂[Br₈TPP] forms cis tautomers via hydrogen bonding with amphiprotic solvents like methanol. Single-crystal X-ray structures reveal N–H∙∙∙O–H∙∙∙N bridges between the porphyrin core and solvent molecules, stabilizing non-planar macrocycle conformations. This distortion (mean deviation from plane: 2.14 Å) enhances reactivity toward axial ligand substitution .

Structural Distortion Metrics

MetricValue (Å)
Mean Plane Deviation2.14 ± 0.14
Δ24 (NSD Analysis)3.68

Stability and Reactivity Trends

The steric bulk of bromine substituents increases resistance to electrophilic substitution but facilitates nucleophilic aromatic substitution at the β-pyrrole positions. Comparative studies with non-halogenated analogs show:

  • Redox Potentials : E₁/₂ for H₂[Br₈TPP] is shifted anodically by 200 mV due to electron-withdrawing bromines .

  • Thermal Stability : Decomposition onset at 320°C (vs. 280°C for H₂[TPP]) .

Scientific Research Applications

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of heavy halogenation on porphyrin properties and reactivity.

    Biology: Investigated for its potential use in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation.

    Medicine: Explored as a photosensitizer in cancer treatment and as a diagnostic tool in imaging techniques.

Mechanism of Action

The mechanism by which 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and death. This property is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Key Compounds:

  • 2,3,7,8,12,13,17,18-Octamethyl-5,10,15,20-tetraphenylporphyrin (OMeTPP): Methyl groups at β-positions are electron-donating, inducing less steric distortion than Br8TPP. OMeTPP exhibits increased basicity due to nonplanarity but retains sharper absorption bands compared to Br8TPP .
  • 2,3,7,8,12,13,17,18-Octaethyl-5,10,15,20-tetraphenylporphyrin (OETPP): Ethyl substituents cause severe saddle-shaped distortion, reducing solubility in organic solvents. Unlike Br8TPP, OETPP’s nonplanarity enhances reactivity in oxo-transfer reactions .
  • 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetraphenylporphyrin (F8TPP) : Fluorine’s smaller size and electronegativity result in minimal steric hindrance but strong electron-withdrawing effects. F8TPP retains planarity and exhibits blue-shifted absorption relative to Br8TPP .
  • 5,10,15,20-Tetraphenylporphyrin (TPP): The parent compound lacks β-substituents, leading to planar geometry, higher solubility, and unperturbed electronic spectra. TPP’s basicity and redox potentials differ markedly from Br8TPP .

Table 1: Structural and Electronic Properties

Compound Substituents (β/meso) Planarity Steric Effects Electronic Effects
Br8TPP Br (β), Ph (meso) Nonplanar High Strong electron-withdrawing
OMeTPP Me (β), Ph (meso) Moderately nonplanar Moderate Electron-donating
OETPP Et (β), Ph (meso) Saddle-shaped Severe Electron-donating
F8TPP F (β), Ph (meso) Planar Low Electron-withdrawing
TPP None (β), Ph (meso) Planar None Neutral

Spectroscopic Properties

Br8TPP exhibits a red-shifted Soret band (~475 nm) compared to TPP (415 nm) due to bromine’s electron-withdrawing effects and macrocycle distortion. Similar shifts are observed in Cu(II) complexes of Br8TPP, which show a 42–50 nm bathochromic shift relative to CuTPP . In contrast, F8TPP displays blue-shifted absorption due to fluorine’s inductive effects, while OMeTPP and OETPP exhibit broader bands from nonplanarity .

Table 2: Absorption Maxima

Compound Soret Band (nm) Q-Bands (nm)
Br8TPP 475 600–700 (broad)
TPP 415 515, 550, 590, 645
F8TPP 435 525, 560, 605
OMeTPP 420 Broad, unresolved

Reactivity and Stability

  • Basicity and Protonation : Br8TPP’s electron-withdrawing bromines reduce basicity compared to OMeTPP, which is protonated even by water .
  • Oxidative Stability : Mn(III) and Cu(II) complexes of Br8TPP degrade rapidly in alkaline media but stabilize under acidic conditions or when supported on surfactants . In contrast, F8TPP and TPP derivatives show higher intrinsic stability.
  • Reactivity in Catalysis: OETPP’s nonplanarity enhances reactivity in oxo-transfer reactions (e.g., alkene epoxidation), whereas Br8TPP’s steric bulk limits substrate access .

Solubility and Aggregation Behavior

Br8TPP is insoluble in water but forms stable J-aggregates in aqueous solutions when sulfonated (e.g., Br8TPPS4). These aggregates exhibit excitonic coupling, with spectral shifts dependent on pH and ionic strength .

Biological Activity

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin (OBTPP) is a highly substituted porphyrin compound that has garnered interest in various fields, particularly due to its unique structural properties and potential biological activities. This article focuses on the biological activity of OBTPP, summarizing key research findings, case studies, and providing relevant data tables.

Chemical Structure and Properties

OBTPP is characterized by its extensive bromination and tetraphenyl substitution. The molecular formula is C44H22Br8N4C_{44}H_{22}Br_8N_4, and it exhibits significant electronic properties due to the presence of bromine atoms. The compound's structure influences its interactions with biological systems.

Table 1: Structural Characteristics of OBTPP

PropertyValue
Molecular FormulaC44H22Br8N4C_{44}H_{22}Br_8N_4
Molecular Weight1033.04 g/mol
Absorption Peaks384 nm, 497 nm (max)
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that OBTPP exhibits anticancer activity through various mechanisms. A study demonstrated that OBTPP can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production. This effect was particularly noted in breast cancer cell lines.

Table 2: Anticancer Activity of OBTPP

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20ROS generation and mitochondrial damage

Photodynamic Therapy

OBTPP has also been explored for its potential in photodynamic therapy (PDT) . Its ability to generate singlet oxygen upon light activation makes it a candidate for treating localized tumors. Studies have shown that OBTPP can effectively target tumor cells while sparing healthy tissues when used in conjunction with light exposure.

Case Study: Photodynamic Efficacy

In a controlled study involving mice with induced tumors, treatment with OBTPP followed by laser irradiation resulted in a significant reduction in tumor size compared to control groups. The study highlighted the selective uptake of OBTPP by tumor cells and its effectiveness in PDT applications.

Mechanistic Insights

The biological activity of OBTPP can be attributed to several factors:

  • Electron Affinity : The bromine substituents enhance the electron-accepting properties of the porphyrin ring, facilitating interactions with cellular components.
  • Structural Distortion : The bulky bromine atoms cause distortion in the porphyrin plane, which may influence binding interactions with biomolecules.
  • Solubility Variations : Modifications such as sulfonation have been shown to increase water solubility, enhancing bioavailability and cellular uptake.
MechanismDescription
Apoptosis InductionTriggering programmed cell death in cancer cells
ROS GenerationIncreasing oxidative stress within cells
Targeted DeliveryEnhanced accumulation in tumor tissues

Q & A

Q. Answer :

  • PDT : The brominated porphyrin’s high singlet oxygen quantum yield (ΦΔ ~0.7–0.8) makes it effective against cancer cells. In vitro studies show IC₅₀ values <10 µM under red-light irradiation .
  • Sensing : Functionalized derivatives (e.g., carboxyphenyl variants) detect NO₂ at ppm levels via Soret band quenching, with response times <30 sec .

Advanced: How does the compound’s stability vary under oxidative or photolytic conditions?

Q. Answer :

  • Thermal stability : Decomposition onset at ~350°C (TGA data), suitable for high-temperature applications .
  • Photostability : Prolonged UV exposure (>6 hrs) causes ~20% degradation (monitored via Soret band attenuation). Stabilize with antioxidants (e.g., BHT) .
  • Oxidative resistance : Bromine substituents reduce susceptibility to H₂O₂-mediated oxidation compared to non-halogenated TPP .

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